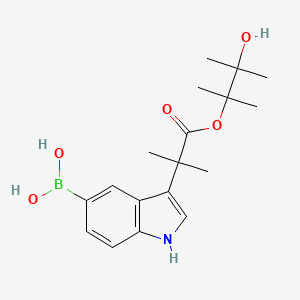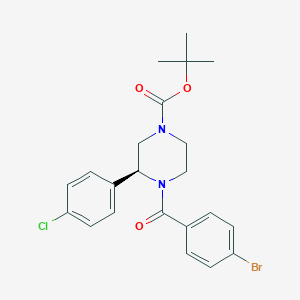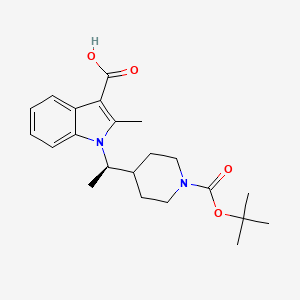![molecular formula C15H21ClN2O4S B11827928 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride](/img/structure/B11827928.png)
4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining strict control over reaction parameters to ensure consistency and purity .
Análisis De Reacciones Químicas
4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for labeling and modifying proteins, which helps in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial processes for the synthesis of complex organic molecules .
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. This interaction is crucial for its use in proteomics research, where it helps in identifying and characterizing proteins .
Comparación Con Compuestos Similares
4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives. Similar compounds include:
- 4-Methoxybenzenesulfonyl chloride
- 3-Acetylamino-4-methoxybenzenesulfonyl chloride
- 4-Methylpiperidin-1-yl derivatives
What sets 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride apart is its unique combination of functional groups, which provides specific reactivity and applications in research .
Propiedades
Fórmula molecular |
C15H21ClN2O4S |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
4-methoxy-3-[[2-(4-methylpiperidin-1-yl)acetyl]amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H21ClN2O4S/c1-11-5-7-18(8-6-11)10-15(19)17-13-9-12(23(16,20)21)3-4-14(13)22-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Clave InChI |
YLNOVXITSDJLEN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B11827871.png)
![[(8S,9R,10S,11S,13S,14S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B11827886.png)

![{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827892.png)

![2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11827906.png)
![N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
